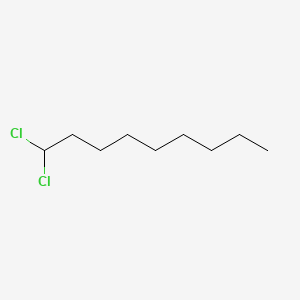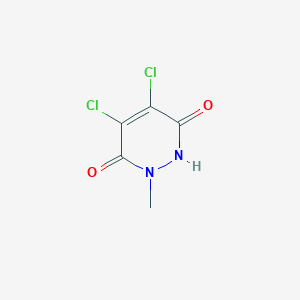
4,5-dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone is a chemical compound with a pyridazinone core structure This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions, a hydroxyl group at the 6th position, and a methyl group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone can be achieved through several methods. One common approach involves the reaction of 2-methyl-3(2H)-pyridazinone with chlorine gas in the presence of a suitable solvent. The reaction is typically carried out at low temperatures to control the chlorination process and to avoid over-chlorination. The resulting product is then purified through recrystallization or chromatography.
Another method involves the use of tert-butyl hypochlorite as a chlorinating agent. The reaction is conducted in an aqueous acetic acid solution at temperatures around 0°C, followed by heating the reaction mixture to around 90°C to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically isolated through crystallization or other purification techniques suitable for large-scale operations.
化学反応の分析
Types of Reactions
4,5-Dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
科学的研究の応用
4,5-Dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism of action of 4,5-dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
4,5-Dichloro-2-methyl-3(2H)-pyridazinone: Lacks the hydroxyl group at the 6th position.
6-Hydroxy-2-methyl-3(2H)-pyridazinone: Lacks the chlorine atoms at the 4th and 5th positions.
4,5-Dichloro-3(2H)-pyridazinone: Lacks the methyl group at the 2nd position.
Uniqueness
4,5-Dichloro-6-hydroxy-2-methyl-3(2H)-pyridazinone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chlorine atoms and the hydroxyl group allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds.
特性
CAS番号 |
112749-64-1 |
|---|---|
分子式 |
C5H4Cl2N2O2 |
分子量 |
195.00 g/mol |
IUPAC名 |
4,5-dichloro-2-methyl-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C5H4Cl2N2O2/c1-9-5(11)3(7)2(6)4(10)8-9/h1H3,(H,8,10) |
InChIキー |
PQOFJFPDEMHQNW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(C(=O)N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6E)-7-imino-2-methyl-6-(thiophen-2-ylmethylidene)-[1,2]oxazolo[2,3-a]pyrimidin-5-one](/img/structure/B14160749.png)
![1,9-ditert-butyl-3,7-dimethyl-11-phenoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine](/img/structure/B14160757.png)
![N-(4-ethoxyphenyl)-2-[(13-methyl-8-oxo-7-phenyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B14160774.png)
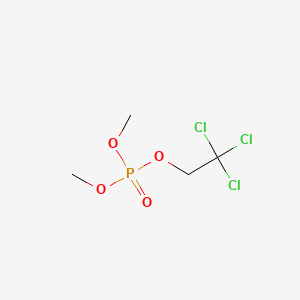
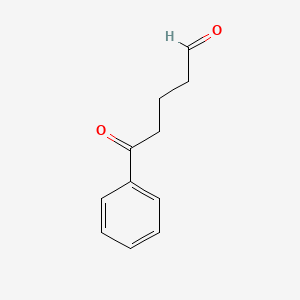
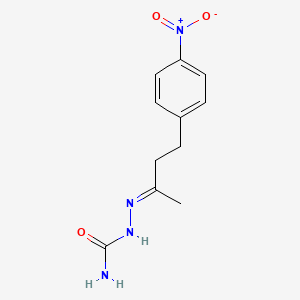
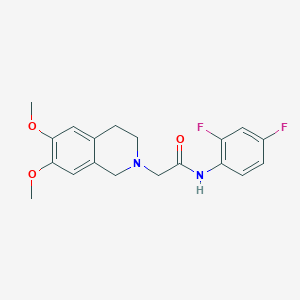
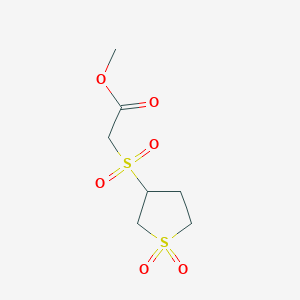
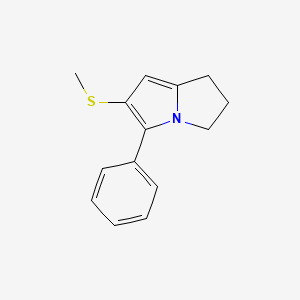
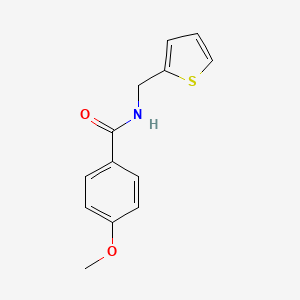
![7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B14160836.png)
![2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B14160837.png)
